molecular formula C14H24ClNOS B3846699 4-{[4-(diethylamino)butyl]thio}phenol hydrochloride

4-{[4-(diethylamino)butyl]thio}phenol hydrochloride

Cat. No. B3846699
M. Wt: 289.9 g/mol
InChI Key: DIAXDZMRYWXFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(diethylamino)butyl]thio}phenol hydrochloride, also known as AEBSF, is a serine protease inhibitor widely used in scientific research applications. It is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

4-{[4-(diethylamino)butyl]thio}phenol hydrochloride inhibits serine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, preventing the protease from cleaving its substrate. 4-{[4-(diethylamino)butyl]thio}phenol hydrochloride is a competitive inhibitor that competes with the substrate for binding to the active site of the enzyme.
Biochemical and Physiological Effects:
4-{[4-(diethylamino)butyl]thio}phenol hydrochloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activation of blood coagulation factors, reduce inflammation, and inhibit tumor growth. 4-{[4-(diethylamino)butyl]thio}phenol hydrochloride has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[4-(diethylamino)butyl]thio}phenol hydrochloride in lab experiments is its high specificity for serine proteases. It is also stable in solution and can be stored for long periods of time. However, one limitation of using 4-{[4-(diethylamino)butyl]thio}phenol hydrochloride is its irreversible inhibition of proteases, which can make it difficult to study the kinetics of protease activity.

Future Directions

There are several future directions for research on 4-{[4-(diethylamino)butyl]thio}phenol hydrochloride. One direction is to study its effects on different types of cancer cells and its potential as a cancer therapy. Another direction is to investigate its potential as an anti-inflammatory agent and its effects on various inflammatory diseases. Additionally, future research could focus on developing more specific and reversible protease inhibitors.

Scientific Research Applications

4-{[4-(diethylamino)butyl]thio}phenol hydrochloride is commonly used as a serine protease inhibitor in various scientific research applications, including biochemistry, molecular biology, and biotechnology. It is used to inhibit proteases such as trypsin, chymotrypsin, and thrombin. 4-{[4-(diethylamino)butyl]thio}phenol hydrochloride is also used to study the function of proteases in various biological processes, including blood coagulation, inflammation, and cancer.

properties

IUPAC Name

4-[4-(diethylamino)butylsulfanyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NOS.ClH/c1-3-15(4-2)11-5-6-12-17-14-9-7-13(16)8-10-14;/h7-10,16H,3-6,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAXDZMRYWXFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCSC1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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